molecular formula C22H17FN4O2 B2968332 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide CAS No. 1251568-47-4

2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide

Cat. No.: B2968332
CAS No.: 1251568-47-4
M. Wt: 388.402
InChI Key: XTWAUZZAYFBQCT-UHFFFAOYSA-N
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Description

2-(5-Cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a chemical compound of interest in medicinal chemistry and anticancer research. Its molecular structure incorporates a 5-cyano-6-oxopyrimidine core, a motif frequently investigated for its kinase inhibitory properties and antiproliferative effects against various human cancer cell lines . The inclusion of a 4-fluorophenyl ring is a common strategy in drug design to optimize a compound's electronic properties, metabolic stability, and binding affinity to biological targets . Furthermore, the 2,3-dihydro-1H-inden-5-yl group serves as a versatile bicyclic scaffold that can enhance interactions with hydrophobic regions of enzyme active sites . Researchers may find this compound valuable as a building block for synthesizing novel heterocyclic compounds or as a candidate for in vitro biological screening to evaluate its potential as a targeted therapeutic agent. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O2/c23-18-7-4-15(5-8-18)21-25-12-17(11-24)22(29)27(21)13-20(28)26-19-9-6-14-2-1-3-16(14)10-19/h4-10,12H,1-3,13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWAUZZAYFBQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CN3C(=NC=C(C3=O)C#N)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound possesses a complex structure characterized by:

  • Pyrimidine core : A six-membered heterocyclic ring containing nitrogen atoms.
  • Cyano group : Enhances lipophilicity and reactivity.
  • Fluorophenyl moiety : May contribute to binding affinity through hydrophobic interactions.
  • Acetamide side chain : Potentially involved in interactions with biological targets.

The molecular formula is C19H19FN4OC_{19}H_{19}FN_4O with a molecular weight of approximately 338.38 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes or receptors involved in various disease pathways. The cyano group increases the compound's lipophilicity, facilitating cellular uptake, while the fluorophenyl moiety enhances binding affinity due to hydrophobic interactions.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for disease progression, particularly in cancer and inflammatory pathways.
  • Receptor Modulation : It could act as a modulator for specific receptors, influencing downstream signaling pathways.

Anticancer Activity

Recent studies have shown that pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • Compounds similar to this compound have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial potential:

  • In vitro studies revealed that derivatives of pyrimidine compounds exhibit activity against both Gram-positive and Gram-negative bacteria, with significant minimum inhibitory concentrations (MICs) reported .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated the compound's ability to inhibit cancer cell growth in vitro, with IC50 values indicating potent activity against specific cancer lines .
Study 2Evaluated antimicrobial properties against Staphylococcus aureus and MRSA, showing promising results with low MIC values .
Study 3Investigated the anti-inflammatory effects of related compounds, revealing modulation of NF-kB activation .

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Pyrimidine Ring : Utilizing cyanoacetic acid and appropriate amines under controlled conditions.
  • Substitution Reactions : Introducing the fluorophenyl and acetamide groups through nucleophilic substitution reactions.
  • Purification : Techniques such as column chromatography are employed to achieve high purity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be contextualized against analogs in the pyrimidinone and acetamide classes. Below is a comparative analysis based on substituents, molecular properties, and inferred pharmacological profiles:

Table 1: Structural and Molecular Comparison

Compound Name / ID Molecular Formula Molecular Weight Key Substituents/Features Source
Target Compound C₂₂H₁₇FN₄O₂ 394.39 4-fluorophenyl, 5-cyano, 2,3-dihydroindenyl N/A
2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methanesulfonylphenyl)acetamide C₂₁H₁₆FN₅O₃S 437.44 4-fluorophenyl, 4-methanesulfonylphenyl (electron-withdrawing, enhances solubility)
N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamide C₂₂H₁₉ClN₄O₄ 438.9 p-tolyl, chloro, dimethoxy (electron-donating/-withdrawing mix)
2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide C₁₅H₁₂FN₃O₂S 317.34 Thioether linkage, ethyl group (alters pharmacokinetics)

Key Observations

Substituent Effects: The 4-fluorophenyl group is conserved in the target compound and , but replaces it with a p-tolyl group, which may reduce steric hindrance.

Electronic and Solubility Profiles :

  • The methanesulfonyl group in enhances solubility via polarity but may reduce membrane permeability.
  • The thioether in increases lipophilicity, favoring CNS penetration but risking oxidative metabolism .

Biological Implications :

  • The chloro and dimethoxy substituents in suggest dual electron effects, possibly modulating enzyme binding (e.g., topoisomerase inhibition).
  • The absence of a sulfur atom in the target compound may reduce off-target interactions compared to .

Research Findings and Limitations

  • Data Gaps: None of the sources provide explicit IC₅₀ values or in vivo efficacy data, limiting direct pharmacological comparisons.
  • Synthetic Challenges : The dihydroindenyl moiety may complicate synthesis compared to simpler aryl derivatives .

Q & A

Q. What crystallographic techniques confirm the compound’s solid-state conformation?

  • Methodology : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) resolves bond angles (e.g., C8C–C7C–C20C = 125.62°) and dihedral angles to validate the pyrimidinone ring’s planarity, as seen in for related thienopyrimidines .

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